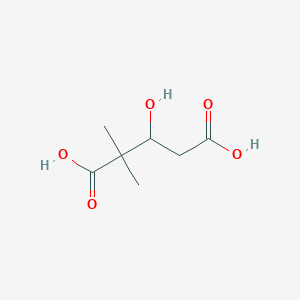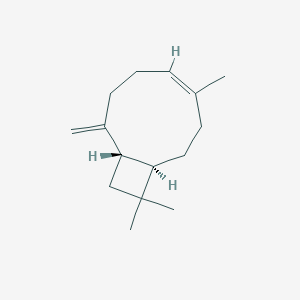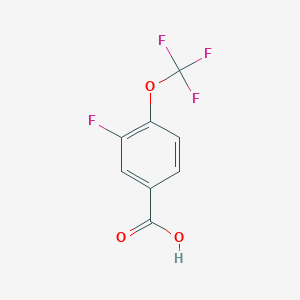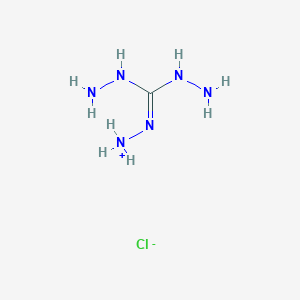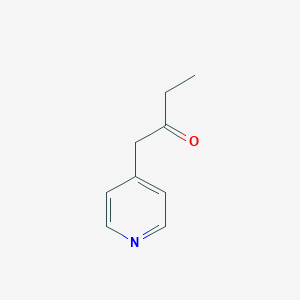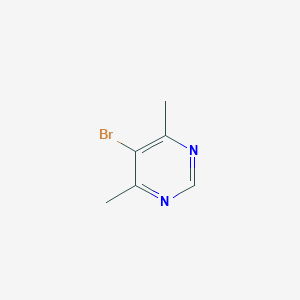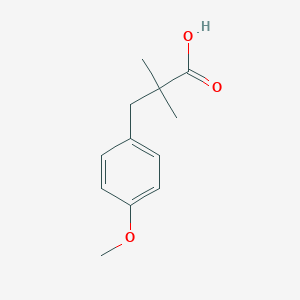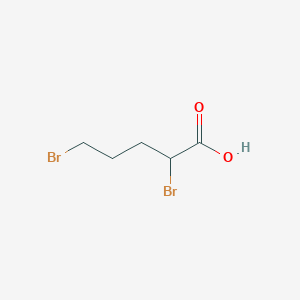
2,5-Dibromopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of brominated pentanoic acids and related compounds involves a range of methods, including controlled reactions with bromine and specific precursors. For example, the synthesis of 3-substituted 1,5-dibromopentanes, which are precursors to compounds like 2,5-Dibromopentanoic acid, utilizes methodologies involving glutaconate or malonate diesters, leading to the formation of important intermediates in liquid crystalline derivatives containing 6-membered heterocyclic rings (Ringstrand et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 2,5-Dibromopentanoic acid, such as 2-amino-3,5-dibromobenzoic acid, is carried out using techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. These studies reveal details about molecular geometry, intra- and intermolecular interactions, and vibrational bands, providing insights into the structural characteristics of these brominated compounds (Yıldırım et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2,5-Dibromopentanoic acid and its analogs often entail interactions with nucleophiles, leading to various organic transformations. For instance, the preparation of amino acids and derivatives through reactions of brominated precursors showcases the reactivity and utility of these compounds in synthesizing biologically relevant molecules (Shimohigashi et al., 1976).
Scientific Research Applications
Inhibition of Nitric Oxide Synthases : 2-amino-5-(imidazol-1-yl)pentanoic acid, a compound related to 2,5-Dibromopentanoic acid, has been identified as a potent inhibitor of nitric oxide synthases, targeting rat iNOS, rat nNOS, and human-derived cNOS. This finding is significant in the field of medicinal chemistry for the potential therapeutic targeting of these enzymes (Ulhaq et al., 1998).
Conformational Analysis : Studies have been conducted on the conformational states of dibromo compounds like 2,5-Dibromopentanoic acid. For instance, research on 2,4-dibromopentane and 2,5-dibromohexane reveals varying conformational states, which is crucial for understanding the physical and chemical properties of these compounds (Crowder, 1983).
Synthesis of Derivatives : Hydrogenolysis of 2,5-dibromo-2,5-dideoxy-d-lyxono-1,4-lactone yields derivatives like 5-bromo-5-deoxy-d-arabinono-1,4-lactone and 3-hydroxypentanoic acid. This process is significant in the field of organic synthesis (Bock et al., 1981).
Biocatalytic Production Applications : Research on biocatalytic production of 2,5-furandicarboxylic acid, a compound related to 2,5-Dibromopentanoic acid, offers a sustainable alternative to petroleum-derived chemicals for bio-based polymers. This is crucial for the development of eco-friendly materials and processes (Yuan et al., 2019).
Thrombolytic Therapy Potential : 2,5-BHPA, a derivative of 2,5-Dibromopentanoic acid, shows promise as a thrombolytic agent due to its low permeability and low total recoveries in Caco-2 cells, making it a potential candidate for thrombolytic therapy (Ma et al., 2019).
Drug Delivery Systems : The reversible intercalation of pharmaceutically active compounds into layered double hydroxides, which can include compounds like 2,5-Dibromopentanoic acid, offers a novel tuneable drug delivery system. This is significant for controlled drug release and targeted therapy (Khan et al., 2001).
Electrochemical Reduction Applications : The electrochemical reduction of dihalopentanes, related to 2,5-Dibromopentanoic acid, at carbon cathodes in dimethylformamide yields various products like cyclopentane and n-pentane, which is relevant for chemical synthesis and industrial applications (Pritts & Peters, 1994).
Safety And Hazards
properties
IUPAC Name |
2,5-dibromopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVNLLRFXIKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513835 | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopentanoic acid | |
CAS RN |
1450-81-3 | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2,5-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

